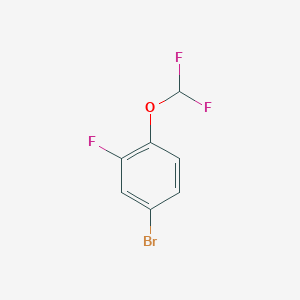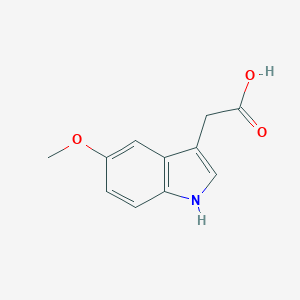
哌潘酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pipamperone hydrochloride is a chemical compound that belongs to the class of antipsychotic drugs. It is also known as Dipiperon and is used to treat various mental disorders such as schizophrenia, bipolar disorder, and anxiety. The chemical structure of pipamperone hydrochloride consists of a piperidine ring and a butyrophenone group.
科学研究应用
药代动力学
哌潘酮盐酸盐的药代动力学已在各种制剂中得到研究。一项在 24 名男性受试者中比较哌潘酮二盐酸盐三种不同片剂制剂的研究表明,两种测试产品在所有研究的药代动力学变量方面均与参比产品具有生物等效性,表明哌潘酮的吸收和分布与片剂制剂无关 (Potgieter et al., 2002)。
治疗应用
哌潘酮在各种治疗领域的有效性已得到检验。例如,探讨了其在治疗间歇性爆发性障碍、人格障碍或智力迟钝患者的冲动攻击行为中的作用,尽管研究有限且对其副作用有一些担忧 (Klaassen, 2008)。此外,还研究了哌潘酮在儿童和青少年中的有效性和副作用,表明行为问题的儿童与有精神病症状的成年人相比,治疗参考范围可能不同 (Kloosterboer et al., 2020)。
分析方法开发
研究还集中在开发哌潘酮测定的分析方法。描述了一种用于哌潘酮测定的高效液相色谱法,证明了该方法的精密度、准确性和特异性 (Trabelsi et al., 2005)。另一项研究开发了一种定量测定人血浆中抗精神病药(包括哌潘酮)的方法,这对于治疗药物监测至关重要 (Gradinaru et al., 2014)。
抗精神病药特性
哌潘酮的抗精神病药特性已得到研究,特别是在其与多巴胺和血清素受体的相互作用中。例如,一项研究讨论了其对多巴胺 D4 受体表达的影响,表明哌潘酮可能充当正确受体折叠的药理伴侣,从而增加多巴胺 D4 受体表达 (Van Craenenbroeck et al., 2006)。
作用机制
Target of Action
Pipamperone dihydrochloride primarily targets 5-HT2A receptors , with nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.
Mode of Action
Pipamperone dihydrochloride acts as an antagonist at its target receptors . This means it binds to these receptors and blocks their activation by other substances, thereby inhibiting the downstream effects of receptor activation. It is a selective 5-HT2A, D1, and D4 antagonist .
Biochemical Pathways
By blocking the activation of 5-HT2A, D1, and D4 receptors, pipamperone dihydrochloride affects the serotonin and dopamine pathways . These pathways are involved in a variety of physiological processes, including mood regulation, cognition, and motor control.
Pharmacokinetics
The pharmacokinetics of pipamperone dihydrochloride in children and adolescents have been studied . The apparent volume of distribution was found to be 416 L/70 kg and the apparent clearance was 22.1 L/h/70 kg . Allometric scaling was used to correct for differences in bodyweight . The median measured pipamperone trough concentrations were numerically higher in responders .
Result of Action
Pipamperone dihydrochloride has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients . It has sedative effects, which may be beneficial in the management of agitation and disordered sleep .
安全和危害
未来方向
生化分析
Biochemical Properties
Pipamperone dihydrochloride interacts with several enzymes, proteins, and other biomolecules. It binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1, and D4 antagonist .
Cellular Effects
Pipamperone dihydrochloride has significant effects on various types of cells and cellular processes. It has sedative effects, which may be beneficial in the management of agitation and disordered sleep . It has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .
Molecular Mechanism
The molecular mechanism of action of Pipamperone dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1, and D4 antagonist .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Pipamperone hydrochloride can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-fluorobenzonitrile", "4-chlorobutyrophenone", "piperidine", "sodium hydroxide", "hydrochloric acid", "ethanol", "acetic acid", "sodium acetate", "sodium borohydride", "chloroform" ], "Reaction": [ "Step 1: 4-fluorobenzonitrile is reacted with piperidine in ethanol to form 1-(4-fluorophenyl)-piperidine.", "Step 2: 4-chlorobutyrophenone is reacted with sodium borohydride in ethanol to form 4-chlorobutanol.", "Step 3: 1-(4-fluorophenyl)-piperidine is reacted with 4-chlorobutanol in chloroform using sodium hydroxide as a catalyst to form 4-(4-fluorophenyl)-4-hydroxypiperidine.", "Step 4: 4-(4-fluorophenyl)-4-hydroxypiperidine is reacted with acetic acid and sodium acetate in chloroform to form 4-(4-fluorophenyl)-4-hydroxypiperidine acetate.", "Step 5: 4-(4-fluorophenyl)-4-hydroxypiperidine acetate is reacted with hydrochloric acid in ethanol to form Pipamperone hydrochloride." ] } | |
CAS 编号 |
2448-68-2 |
分子式 |
C21H31ClFN3O2 |
分子量 |
411.9 g/mol |
IUPAC 名称 |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H |
InChI 键 |
UBQRWZFMJULMLP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl |
规范 SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl |
其他 CAS 编号 |
2448-68-2 |
Pictograms |
Irritant |
相关CAS编号 |
1893-33-0 (Parent) |
同义词 |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride; _x000B_Pipamperone Hydrochloride; Dipiperon; Piperonil; Propitan; R4050; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



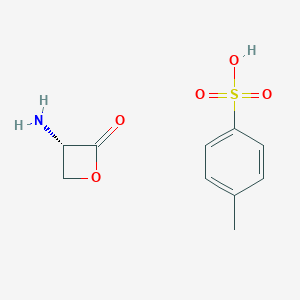
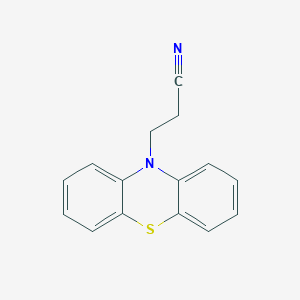

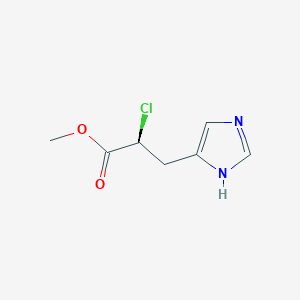
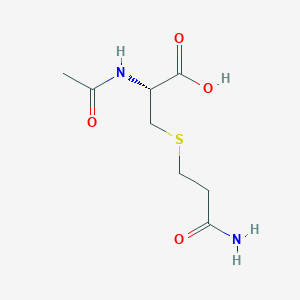
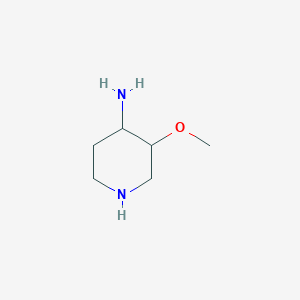
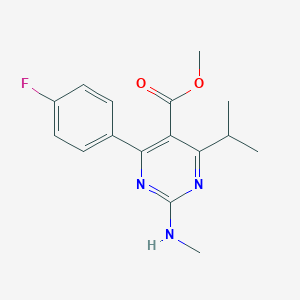

![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
